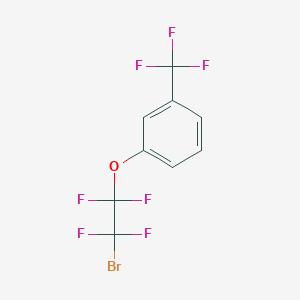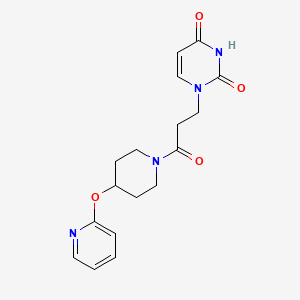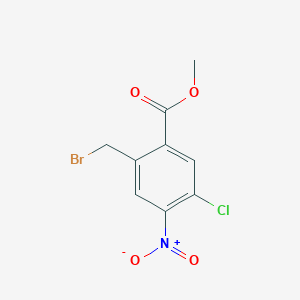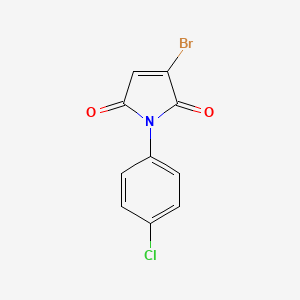
1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-3-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This compound's synthesis can involve various organometallic reactions and bromination techniques. For instance, 1-Bromo-3,5-bis(trifluoromethyl)benzene, a related compound, can be prepared by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in acidic media, showcasing the versatility of brominated precursors in organometallic synthesis (Porwisiak & Schlosser, 1996). Similarly, direct fluorination techniques can also be employed for synthesizing related compounds, demonstrating the adaptability of fluorination reactions in generating complex fluorinated benzene derivatives (Zhao et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-3-(trifluoromethyl)benzene, such as 1,3,5-tris(trifluoromethyl)benzene, has been extensively studied. Investigations using gas-phase electron diffraction and quantum chemical calculations reveal significant deviations in the carbon ring due to the electron-withdrawing effects of the fluorinated groups, highlighting the impact of substituents on the molecular geometry of benzene derivatives (Kolesnikova et al., 2014).
Chemical Reactions and Properties
The presence of bromo- and trifluoromethyl groups in such compounds facilitates a range of chemical reactions. For example, brominated benzene derivatives are foundational in organometallic chemistry for creating magnesium, lithium, and copper intermediates, which can then be utilized in further synthetic applications (Porwisiak & Schlosser, 1996). These reactions underscore the chemical reactivity and versatility of bromo- and trifluoromethyl-substituted benzene compounds.
Aplicaciones Científicas De Investigación
Organometallic Synthesis Applications
- 1-Bromo-3,5-bis(trifluoromethyl)benzene has been identified as a versatile material for organometallic synthesis. Researchers have demonstrated its effectiveness in synthesizing a range of synthetically useful reactions through intermediates such as phenylmagnesium, -lithium, and -copper (Porwisiak & Schlosser, 1996).
Development of Aryne Routes and Naphthalenes
- The compound plays a crucial role in developing arynes, as evidenced by the generation of 1,2-dehydro-(trifluoromethoxy)benzene from its bromo precursors. These arynes have been used to synthesize various naphthalenes and naphthols through [4+2] cycloaddition reactions, highlighting the compound's significance in aromatic chemistry (Schlosser & Castagnetti, 2001).
Metalation and Regioselectivity Studies
- Studies on chloro(trifluoromethyl)benzenes and bromo(trifluoromethyl)benzenes have shown that they undergo deprotonation adjacent to the halogen substituent when treated with alkyllithiums. This process highlights the compound's role in understanding and controlling regioselectivity in organic synthesis (Mongin, Desponds, & Schlosser, 1996).
Synthesis of Bromo-, Boryl-, and Stannyl-Functionalized Compounds
- The research on functionalized 1,2-bis(trimethylsilyl)benzenes, starting from bromo precursors, illustrates the compound's utility in synthesizing luminescent materials and Lewis acid catalysts. This application extends its use beyond simple organic synthesis to materials science and catalysis (Reus et al., 2012).
Fluorination and Complex Formation Studies
- The compound's derivatives have been used in fluorination studies, such as the direct fluorination of dibromovinyl derivatives, demonstrating its utility in creating novel organofluorine compounds with potential applications in medicinal chemistry and material science (Zhao, Ming, Tang, & Zhao, 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-bromo-1,1,2,2-tetrafluoroethoxy)-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF7O/c10-8(14,15)9(16,17)18-6-3-1-2-5(4-6)7(11,12)13/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRJMHVKLNYXGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(F)(F)Br)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-3-(trifluoromethyl)benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-(4-chlorophenyl)-5-(3,3-dimethylbutanamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2489414.png)
![2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2489415.png)



![4-[(6-Methylpyridazin-3-yl)oxy]oxolan-3-amine](/img/structure/B2489421.png)
![5-(pyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2489424.png)
![1-[(4-Bromophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol](/img/structure/B2489426.png)
![N-(3,4-dimethylphenyl)-2-((4-(pyridin-2-yl)-3H-benzo[b][1,4]diazepin-2-yl)thio)acetamide](/img/structure/B2489428.png)
![Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2489429.png)
![N,4,6-trimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinamine](/img/structure/B2489431.png)

![N-(3-chlorophenyl)-N'-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea](/img/structure/B2489434.png)
![2-Chloro-N-[[1-ethyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methyl]-N-methylacetamide](/img/structure/B2489436.png)